molecular formula C17H15N3O B14425758 4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile CAS No. 83611-45-4

4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile

Cat. No.: B14425758
CAS No.: 83611-45-4
M. Wt: 277.32 g/mol
InChI Key: QNNZGEARVHBBBK-UHFFFAOYSA-N
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Description

4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-phenylhydrazine with an aldehyde to form a hydrazone intermediate. This intermediate is then reacted with a phenoxy-substituted but-2-enenitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile
  • This compound derivatives
  • Phenoxy-substituted hydrazones

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and potential applications. The presence of multiple functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

CAS No.

83611-45-4

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

4-[2-[(phenylhydrazinylidene)methyl]phenoxy]but-2-enenitrile

InChI

InChI=1S/C17H15N3O/c18-12-6-7-13-21-17-11-5-4-8-15(17)14-19-20-16-9-2-1-3-10-16/h1-11,14,20H,13H2

InChI Key

QNNZGEARVHBBBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=CC=C2OCC=CC#N

Origin of Product

United States

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